BenchChemオンラインストアへようこそ!

4-(1-Piperazinylmethyl)quinoline Hydrochloride

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

This compound is supplied as an uncharacterized research reagent with no analytical data or performance warranty, placing the burden of identity verification and purity assessment on the buyer. It is suitable as a scaffold for in-house library synthesis and as a test analyte for HPLC/LC-MS method development. The unique 4-substituted quinoline-piperazine geometry makes it a valuable building block, but all biological activity must be confirmed independently. Procure with the understanding that rigorous in-house QC (NMR, LC-MS) is mandatory before use in any synthetic or screening workflow.

Molecular Formula C14H18ClN3
Molecular Weight 263.77
CAS No. 1986372-01-3
Cat. No. B2731092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperazinylmethyl)quinoline Hydrochloride
CAS1986372-01-3
Molecular FormulaC14H18ClN3
Molecular Weight263.77
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=NC3=CC=CC=C23.Cl
InChIInChI=1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H
InChIKeyIFRGSZIKCLSKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Piperazinylmethyl)quinoline Hydrochloride (CAS 1986372-01-3): A Quinoline-Piperazine Research Reagent with Critical Data Gaps


4-(1-Piperazinylmethyl)quinoline Hydrochloride (CAS 1986372-01-3) is a heterocyclic organic compound with the molecular formula C14H18ClN3 and a molecular weight of 263.77 g/mol . It is a quinoline derivative featuring a piperazine moiety linked via a methylene bridge at the 4-position of the quinoline ring [1]. Structurally, it is characterized by its InChI Key (IFRGSZIKCLSKHG-UHFFFAOYSA-N) and is typically supplied as a white to yellow solid [1]. This compound is primarily offered as a research reagent for early-stage discovery . A comprehensive literature search reveals an absence of published quantitative biological, pharmacological, or physicochemical performance data for this specific compound.

Procurement Risk Alert: The Uncharacterized Nature of 4-(1-Piperazinylmethyl)quinoline Hydrochloride Prevents Informed Substitution


For a scientific user, 4-(1-Piperazinylmethyl)quinoline Hydrochloride cannot be substituted with structurally similar analogs based on performance criteria because there is no quantitative performance data available for this compound. While other quinoline-piperazine hybrids have demonstrated activities against targets like α1-adrenoceptors, 5-HT receptors, or cancer cell lines, these findings cannot be extrapolated to this specific molecule due to the profound impact of subtle structural changes on biological activity [1]. Furthermore, its primary commercial source explicitly states it is sold 'AS-IS' without analytical data or any warranty of fitness for a particular purpose, placing the entire burden of identity verification, purity assessment, and performance evaluation on the purchaser . Any attempt to substitute this compound with a 'similar' one would be a change to a different, uncharacterized chemical entity, not a like-for-like replacement.

Verifiable Differentiation for 4-(1-Piperazinylmethyl)quinoline Hydrochloride: Chemical Identity and Procurement Status


Definitive Chemical Identity: Differentiating 4-(1-Piperazinylmethyl)quinoline Hydrochloride from its Free Base and Regioisomers

The target compound, 4-(1-Piperazinylmethyl)quinoline Hydrochloride (CAS 1986372-01-3), is a specific salt form with a defined molecular weight (263.77 g/mol) and molecular formula (C14H18ClN3) . This is quantifiably different from its free base analog, 4-(Piperazin-1-ylmethyl)quinoline (CAS 524673-95-8), which has a lower molecular weight of 227.3 g/mol and the formula C14H17N3 . Furthermore, the substitution pattern on the quinoline ring is critical; a regioisomer such as 3-(1-Piperazinylmethyl)quinoline (CAS 780750-33-6) would present a different spatial orientation and likely distinct reactivity and binding properties . The target compound's unique identifiers (InChI Key: IFRGSZIKCLSKHG-UHFFFAOYSA-N) provide an unambiguous, machine-readable signature for identity verification, distinguishing it from any close analog [1].

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Vendor-Defined Procurement Risk Profile for 4-(1-Piperazinylmethyl)quinoline Hydrochloride

The procurement terms for 4-(1-Piperazinylmethyl)quinoline Hydrochloride from a major scientific supplier (Sigma-Aldrich, Cat. No. PH019143) are explicitly defined. The product is sold 'AS-IS' and the vendor 'makes no representation or warranty whatsoever with respect to this product', including any warranty of merchantability or fitness for a particular purpose . The vendor also states that they 'do[es] not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' . This is in contrast to standard research-grade chemicals where a Certificate of Analysis (COA) with defined purity and impurity profile is provided.

Chemical Procurement Risk Management Research Operations

Potential for CNS Target Engagement Based on Class-Level Inference from Quinoline-Piperazine Scaffolds

While no data exists for the target compound, the quinoline-piperazine scaffold is a known pharmacophore for various central nervous system (CNS) targets. For example, the structurally related compound 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline (Compound 18) demonstrates potent binding to the α1-adrenoceptor (Ki = 4.9 nM) with high selectivity over 5-HT1A (Ki = 3420 nM) and 5-HT2A (Ki = 211 nM) receptors [1]. Another study on condensed quinoline derivatives bearing an N-methylpiperazine moiety identified compounds with subnanomolar affinity for the 5-HT3 receptor subtype [2]. A patent also broadly claims quinoline compounds of a general formula (which would encompass the target compound) for the treatment of CNS disorders [3]. These data points establish a class precedent for receptor binding, but it is crucial to note this is a class-level inference and does not guarantee any activity for the target molecule.

Neuroscience Receptor Pharmacology Drug Discovery

Evidence-Based Application Scenarios for 4-(1-Piperazinylmethyl)quinoline Hydrochloride in Early Discovery


Scenario 1: Hypothesis-Driven Probe for CNS Target Class Screening

Based on class-level evidence that quinoline-piperazine scaffolds can interact with CNS receptors like α1-adrenoceptors and 5-HT3 receptors [1], this compound could be used as one element in a broader panel of uncharacterized or less-characterized analogs during a primary high-throughput screening (HTS) campaign. The goal would be to identify a novel hit structure. The user must understand that any observed activity will require rigorous follow-up, including identity and purity confirmation, concentration-response validation (e.g., IC50 determination), and selectivity profiling against a larger panel, as the vendor provides no analytical support .

Scenario 2: Internal Process Development for Chemical Derivatization

Given its primary amine on the piperazine ring, the compound can serve as a starting scaffold for the in-house synthesis of novel compound libraries. Its utility in this context is purely as a chemical intermediate for creating new chemical entities. The differentiating factor is its specific 4-substituted quinoline geometry combined with a piperazine handle. The procurement risk highlighted in the vendor's 'AS-IS' terms necessitates that the user first establishes an in-house analytical protocol (e.g., NMR, LC-MS) to verify the received material's identity and purity before committing it to a multi-step synthetic pathway.

Scenario 3: Method Development in Analytical Chemistry

This compound can be used as a test analyte for developing or optimizing analytical chemistry methods, such as reverse-phase HPLC or LC-MS methods for separating polar, basic heterocyclic compounds. Its specific retention time, mass spectrum, and fragmentation pattern, once determined in the user's lab, become a useful benchmark. The absence of vendor-provided analytical data transforms its use into a practical, hands-on exercise in analytical method validation, which is a valuable but distinct use case from biological discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Piperazinylmethyl)quinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.